Pyrrolidine vs Piperidine C3-Amide Architecture
(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(pyrrolidin-1-yl)methanone contains a five-membered pyrrolidine ring, resulting in only 3 rotatable bonds (excluding amide rotation) [2]. The corresponding piperidine analog would contain a six-membered ring, adding at least one additional rotatable bond and approximately 14 amu molecular weight. This difference reduces the entropic penalty upon target binding for the pyrrolidine variant, a parameter that the patent suggests is critical for viral PRF disruption activity, where the pyrrolidine scaffold is specifically claimed over other heterocyclic amides [1]. Direct head-to-head activity data between pyrrolidine and piperidine analogs are not publicly available, limiting this evidence to structural inference.
| Evidence Dimension | Molecular topology / Conformational flexibility |
|---|---|
| Target Compound Data | Rotatable bonds = 3; MW = 349.4 g/mol [2] |
| Comparator Or Baseline | Piperidine analog (6-fluoro-4-(o-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone): expected rotatable bonds ≥4; MW ~363.4 g/mol (estimated) |
| Quantified Difference | Δ rotatable bonds ~1; Δ MW ~14 amu (estimated) |
| Conditions | Computed using SMILES from PubChem (CID 53001626) [2]; comparator structure inferred |
Why This Matters
Lower conformational flexibility may confer improved target selectivity, a key factor when choosing a tool compound for mechanistic studies.
- [1] US20230364074A1 – Compounds and Compositions for Disrupting Programmed Ribosomal Frameshifting. Justia Patents. View Source
- [2] PubChem Compound Summary for CID 53001626. National Center for Biotechnology Information. View Source
